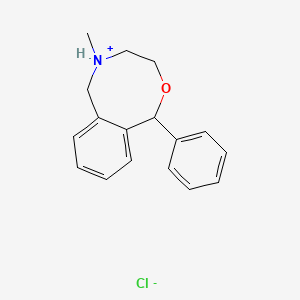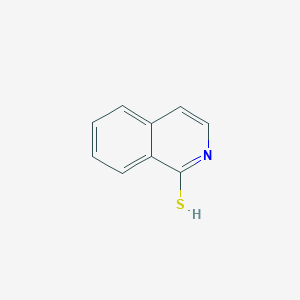
isoquinoline-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline-1-thiol is a heterocyclic aromatic organic compound that contains a sulfur atom attached to the first position of the isoquinoline ring Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Isoquinoline-1-thiol can be synthesized through several methods. One common approach involves the reaction of isoquinoline with sulfur-containing reagents. For example, isoquinoline can be treated with thiourea in the presence of a strong acid to yield this compound. Another method involves the use of Lawesson’s reagent, which can convert isoquinoline-1-oxide to this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Isoquinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline-1-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield isoquinoline, especially when using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can produce alkylthioisoquinolines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Isoquinoline-1-sulfonic acid.
Reduction: Isoquinoline.
Substitution: Alkylthioisoquinolines, acylthioisoquinolines.
科学的研究の応用
Isoquinoline-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are being investigated for their potential use as therapeutic agents due to their ability to interact with biological targets.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of isoquinoline-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, which may underlie its biological effects.
類似化合物との比較
Isoquinoline-1-thiol can be compared with other similar compounds such as:
Isoquinoline: Lacks the thiol group and has different chemical reactivity and biological properties.
Quinoline: A structural isomer of isoquinoline with a nitrogen atom at a different position in the ring system.
Thioquinoline: Contains a sulfur atom in the quinoline ring, similar to this compound but with different reactivity and applications.
This compound is unique due to the presence of the thiol group, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
isoquinoline-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYIDSMWPLNHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
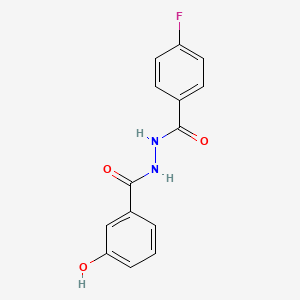
![1-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}amino)propan-2-ol](/img/structure/B7806266.png)
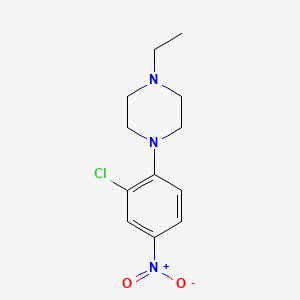
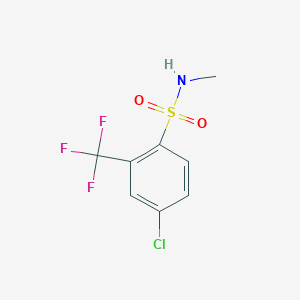
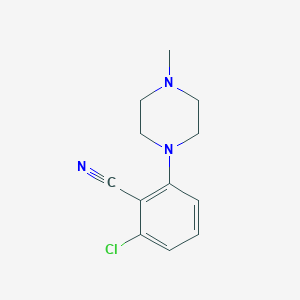
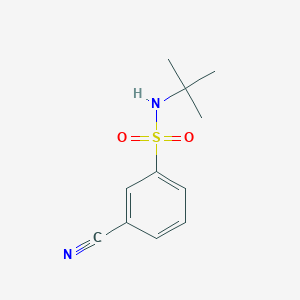
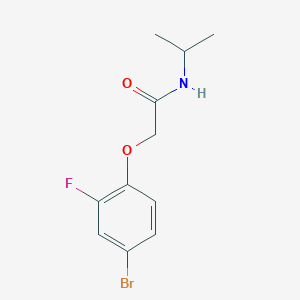
![4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7806312.png)
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)
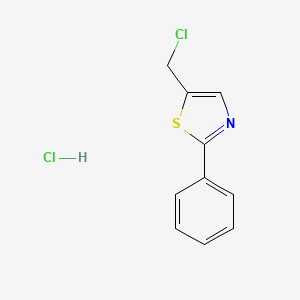
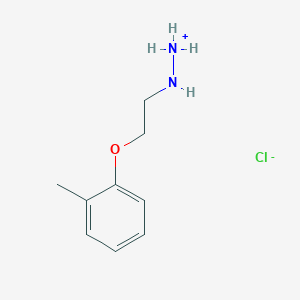
![azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B7806349.png)
![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)
